Ceftazidime is a third-generation cephalosporin antibiotic that is primarily used to treat infections caused by Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and is often employed in hospital settings for severe infections. Ceftazidime works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death.
Ceftazidime is derived from the natural penicillin nucleus through semi-synthetic modifications. It was first introduced in the 1980s and has since been a crucial agent in the treatment of various bacterial infections.
Ceftazidime belongs to the class of beta-lactam antibiotics, specifically under the cephalosporins category. It is characterized by its broad-spectrum activity against both aerobic and anaerobic Gram-negative bacteria, making it a valuable therapeutic option in clinical settings.
The synthesis of ceftazidime involves several key steps, primarily focusing on the conversion of 7-aminocephalosporanic acid (7-ACA) into ceftazidime through acylation reactions.
Ceftazidime has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. Its chemical formula is C22H22N6O7S, and it features a thiazole ring that contributes to its unique properties.
The presence of the thiazole moiety enhances its ability to penetrate bacterial membranes, thereby improving its effectiveness against resistant strains .
Ceftazidime undergoes various chemical reactions that are crucial for its function as an antibiotic:
The stability of ceftazidime in acidic conditions allows it to be effectively used in formulations that require a longer shelf-life while maintaining activity against target pathogens.
Ceftazidime exerts its antibacterial effect by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process necessary for cell wall integrity.
The effective concentration required for significant antibacterial action typically ranges from 0.5 to 8 µg/mL against susceptible strains .
These properties are critical for formulation development and therapeutic applications .
Ceftazidime is widely used in clinical settings for treating:
Additionally, recent studies have explored innovative applications such as incorporating ceftazidime into nanoparticle systems for enhanced delivery mechanisms targeting biofilms associated with chronic infections .
Ceftazidime exerts bactericidal effects by irreversibly binding to penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking in bacterial cell walls. This binding disrupts cell wall synthesis, leading to osmotic lysis and cell death. In Gram-negative bacteria, ceftazidime primarily targets PBP1a, PBP1b, and PBP3 (also known as FtsI). Among these, PBP3 is a key morphological organizer essential for septal peptidoglycan synthesis during cell division. Inhibition of PBP3 causes filamentation of bacterial cells due to impaired septum formation, ultimately triggering autolysis [1] [4].
Notably, ceftazidime exhibits higher binding affinity for PBP3 (IC₅₀ = 0.5 µg/mL) compared to other PBPs in Escherichia coli and Pseudomonas aeruginosa. This specificity is attributed to the molecular structure of its C7 side chain, which features a 2-aminothiazole group and an α-carbon dimethylacetic acid moiety. These elements enhance interactions with the active site of PBP3, enabling potent activity even at low concentrations [1] [10].
Table 1: Affinity of Ceftazidime for Key PBPs in Gram-Negative Bacteria
Penicillin-Binding Protein | Function | IC₅₀ (µg/mL) | Biological Consequence of Inhibition |
---|---|---|---|
PBP1a | Transpeptidase/Glycosyltransferase | 8.2 | Cell elongation defects |
PBP1b | Transpeptidase/Glycosyltransferase | 6.5 | Impaired cell wall synthesis |
PBP3 (FtsI) | Septal peptidoglycan synthesis | 0.5 | Filamentation, failed division |
In Pseudomonas aeruginosa, ceftazidime’s binding to PBP3 triggers a complex adaptive response. Genomic studies reveal that PBP3 inhibition upregulates the bacterial SOS response (e.g., dinB error-prone DNA polymerase) and antibiotic resistance genes (ampC, mexAB-oprM). This leads to transient increases in mutation rates and efflux pump expression, potentially fostering resistance. However, at bactericidal concentrations, ceftazidime overwhelms these adaptations by sustaining PBP3 inhibition, causing irreversible filamentation and lysis [3] [4].
The pyridinium group at the C3 position of ceftazidime enhances penetration through the outer membrane porins (OprD) of P. aeruginosa, facilitating access to PBP3. This structural feature is absent in most third-generation cephalosporins, explaining ceftazidime’s superior anti-pseudomonal activity. Mutations in P. aeruginosa’s PBP3 gene (ftsI) reduce ceftazidime binding affinity by >100-fold, confirming its centrality to the antibiotic’s mechanism [1] [7] [10].
Ceftazidime resists hydrolysis by Ambler class A (e.g., TEM, SHV) and class C (AmpC) β-lactamases due to three key structural features:
Unlike earlier cephalosporins, ceftazidime’s side chains undergo minimal conformational change upon entering the β-lactamase active site, preventing efficient hydrolysis. However, extended-spectrum β-lactamases (ESBLs) with mutations at positions 104 (Glu→Lys) or 240 (Glu→Lys) can hydrolyze ceftazidime due to reduced electrostatic repulsion [1] [5].
Table 2: Stability of Ceftazidime Against Major β-Lactamase Classes
β-Lactamase Class | Representative Enzymes | Relative Hydrolysis Rate* (%) | Resistance Mechanism in Mutants |
---|---|---|---|
Class A (ESBLs) | TEM-1, SHV-1 | <5% | Glu104Lys/Glu240Lys mutations |
Class A (Carbapenemases) | KPC-2, KPC-3 | 10–15% | Enhanced KPC expression with porin loss |
Class C | AmpC, CMY-2 | <1% | Overexpression + PBP3 mutations |
Class B (Metallo-) | NDM-1, VIM | >95% | Zinc-dependent hydrolysis; intrinsic resistance |
Class D | OXA-48 | 40–60% | None (avibactam restores activity) |
Compared to hydrolysis rate of cephalothin (1st-gen cephalosporin) = 100% [1] [5] [8].
Ceftazidime exhibits distinct β-lactamase stability and target affinity compared to other third-generation cephalosporins:
The structural basis for these differences lies in the C7 side chain: Ceftazidime’s carboxypropyloxyimino group sterically blocks β-lactamase access but reduces PBP2 binding in Gram-positives. In contrast, cefotaxime’s methoxyimino group optimizes Gram-positive activity at the expense of β-lactamase stability [1] [7].
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